14-(4-ethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene
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Description
14-(4-ethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is a useful research compound. Its molecular formula is C28H25N3O3 and its molecular weight is 451.526. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .
Mode of Action
This compound acts as an antagonist to the PAR4 receptor . By binding to the receptor, it prevents the activation of PAR4, thereby inhibiting platelet activation and aggregation .
Biochemical Pathways
The inhibition of PAR4 leads to a decrease in platelet activation and aggregation. This affects the coagulation cascade , a series of biochemical reactions that ultimately lead to the formation of a blood clot. By inhibiting PAR4, the compound disrupts this cascade, reducing the formation of blood clots .
Pharmacokinetics
One study found that a similar compound showed good oral bioavailability and metabolic stability . These properties are crucial for the compound’s effectiveness as a drug, as they determine how much of the drug reaches its target and how long it remains active in the body .
Result of Action
The result of the compound’s action is a reduction in platelet activation and aggregation. This can help prevent the formation of blood clots, making the compound potentially useful in the treatment of conditions such as arterial thrombosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its bioavailability or metabolism. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy .
Properties
IUPAC Name |
14-(4-ethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-3-18-7-9-20(10-8-18)27-23-17-31(16-19-5-4-6-21(13-19)32-2)24-15-26-25(33-11-12-34-26)14-22(24)28(23)30-29-27/h4-10,13-15,17H,3,11-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILBOZSJVCSFNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC(=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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